Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine, chlorine, and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Sulfonylation: The addition of a chlorosulfonyl group to the thiophene ring.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfur atom.
Scientific Research Applications
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological processes at the molecular level. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromothiophene-2-carboxylate
- Methyl 5-chlorothiophene-2-carboxylate
- Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the combination of bromine, chlorine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C12H8BrClO4S2 |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
methyl 5-(2-bromophenyl)-3-chlorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H8BrClO4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-4-2-3-5-8(7)13/h2-6H,1H3 |
InChI Key |
RFAUAEXSQZMXSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.